cyclosporin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether

Sol in chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

Cyclosporin A in Organ Transplantation Research

Cyclosporin A (CsA) has revolutionized the field of organ transplantation. Prior to its discovery in the 1970s, organ rejection rates were very high, significantly limiting the success of transplant procedures. CsA's ability to suppress the immune system and prevent rejection has been instrumental in improving graft survival rates for kidney, liver, and heart transplants PubMed: .

Research continues to explore ways to optimize CsA use in transplantation. Studies are investigating the ideal dosage, whether it should be used alone or combined with other immunosuppressants, and its long-term effects on graft function PubMed: . Additionally, researchers are exploring if CsA can help manage chronic rejection, a complication that can develop months or years after transplantation.

Cyclosporin A in Autoimmune Disease Research

Beyond transplantation, CsA shows promise in treating autoimmune diseases where the immune system attacks the body's own tissues. Research is ongoing to evaluate its effectiveness in conditions like rheumatoid arthritis and psoriasis, particularly in patients who haven't responded adequately to other therapies PubMed: .

Investigating New Applications for Cyclosporin A

Researchers are exploring the potential of CsA in other areas of medicine. For example, studies are investigating its use in amyotrophic lateral sclerosis (ALS), a neurodegenerative disease, to see if it can slow disease progression PubMed: .

CsA's unique mechanism of action also makes it a potential tool in gene therapy research. Studies have shown that CsA can enhance the efficiency of viral vector transduction in hematopoietic stem cells, a critical step in some gene therapy approaches PubMed: .

Cyclosporin A is a cyclic peptide composed of 11 amino acids, notable for its immunosuppressive properties. It was first isolated from the fungus Tolypocladium inflatum and has since become a critical medication in preventing organ transplant rejection and treating autoimmune diseases. The unique structure of cyclosporin A includes a single D-amino acid, which is rare among natural peptides, contributing to its distinct biological activity and mechanism of action .

CsA's immunosuppressive effect works by interfering with the immune system's T-lymphocytes (T cells), which are critical for cell-mediated immunity.

- CsA binds to an intracellular protein called cyclophilin A.

- This complex inhibits calcineurin, an enzyme essential for T cell activation.

- By suppressing T cell activity, CsA prevents the immune system from attacking transplanted organs.

CsA is a powerful drug with potential side effects, so its use is carefully monitored by healthcare professionals.

- Common side effects include kidney toxicity, high blood pressure, and increased risk of infections.

- CsA can interact with other medications, so careful monitoring is necessary.

The synthesis of cyclosporin A involves a complex pathway catalyzed by the enzyme cyclosporin synthetase, which orchestrates over 40 reaction steps to assemble the peptide chain through thioester linkages and N-methylation processes .

The primary biological activity of cyclosporin A is its role as a calcineurin inhibitor. By binding to cyclophilin, it forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking the activation of T-cells and the production of interleukin-2, which is crucial for T-cell proliferation. This mechanism underlies its effectiveness in preventing graft rejection in organ transplants and managing autoimmune conditions . Cyclosporin A also affects mitochondrial function by binding to cyclophilin D, preventing the opening of the mitochondrial permeability transition pore, which can lead to cell death .

The synthesis of cyclosporin A can be achieved through various methods:

- Natural Extraction: Initially isolated from fungi, natural extraction remains a source for obtaining cyclosporin A.

- Total Synthesis: Recent advancements have introduced synthetic routes utilizing microwave-mediated reactions and isonitrile couplings to form challenging amide bonds efficiently .

- Biotechnological Approaches: Genetic engineering techniques can enhance the production of cyclosporin A by modifying the biosynthetic pathways in microbial hosts.

These methods reflect ongoing research aimed at improving yield and purity while reducing costs associated with production.

Cyclosporin A has several critical applications:

- Organ Transplantation: It is primarily used to prevent organ rejection post-transplantation.

- Autoimmune Diseases: Conditions such as rheumatoid arthritis and psoriasis are treated with cyclosporin A due to its immunosuppressive properties.

- Ophthalmology: It is employed in treating dry eye syndrome through formulations that reduce inflammation and improve tear production.

Research into the interactions of cyclosporin A has revealed its ability to form complexes with various metal ions and proteins. Studies utilizing scanning tunneling microscopy have shown how cyclosporin A interacts with alkali and transition metal atoms on surfaces, providing insights into its behavior at interfaces . Such interactions are crucial for developing new applications in nanotechnology and drug delivery systems.

Several compounds share similarities with cyclosporin A, particularly in their structure or biological activity:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tacrolimus | Macrolide | Another calcineurin inhibitor used in transplantation |

| Sirolimus | Macrolide | Inhibits T-cell activation via mTOR pathway |

| Everolimus | Macrolide | Similar to sirolimus; used for cancer therapy |

| Mycophenolate mofetil | Prodrug | Inhibits purine synthesis; immunosuppressant |

Uniqueness of Cyclosporin A:

- Cyclosporin A's distinct mechanism involving cyclophilin binding sets it apart from other immunosuppressants that target different pathways.

- Its specific action on T-cell activation makes it particularly effective in transplant settings compared to other similar compounds that may have broader or different mechanisms.

Cyclosporin A was first isolated in 1971 from a soil sample collected in Hardangervidda, Norway, by scientists at Sandoz (now Novartis). The fungus responsible, initially classified as Tolypocladium inflatum (later reclassified to Beauveria nivea), was identified during a screening program for antifungal agents. Despite its narrow antifungal spectrum, CsA’s immunosuppressive potential was serendipitously discovered in 1972 when Jean-François Borel and Hartmann Stähelin observed its selective inhibition of T-cell proliferation without cytotoxic effects. This marked a paradigm shift in immunology, as earlier immunosuppressants like azathioprine caused broad cytotoxicity.

Early clinical trials in the 1980s demonstrated CsA’s efficacy in reducing organ transplant rejection. A landmark European multicenter study reported 72% one-year graft survival in renal transplant recipients using CsA, compared to 52% with azathioprine. By 1983, CsA (marketed as Sandimmune®) received FDA approval, transforming transplantation into a routine medical procedure.

Table 1: Key Milestones in Cyclosporin A Development

Historical Development of Structural Characterization

The chemical structure of CsA, determined in 1976, revealed an 11-amino-acid cyclic peptide featuring a rare D-alanine residue and the unique (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) side chain. Nuclear magnetic resonance (NMR) and X-ray crystallography later confirmed its conformation, including a β-turn critical for binding cyclophilin A (CypA), its intracellular receptor.

The CsA-CypA complex inhibits calcineurin, a phosphatase essential for T-cell receptor signaling. Structural studies showed that CsA’s Bmt and D-alanine residues anchor it to CypA’s hydrophobic pocket, while residues 1–7 form the “effector domain” that blocks calcineurin’s active site. This dual binding mechanism underpins CsA’s specificity and therapeutic window.

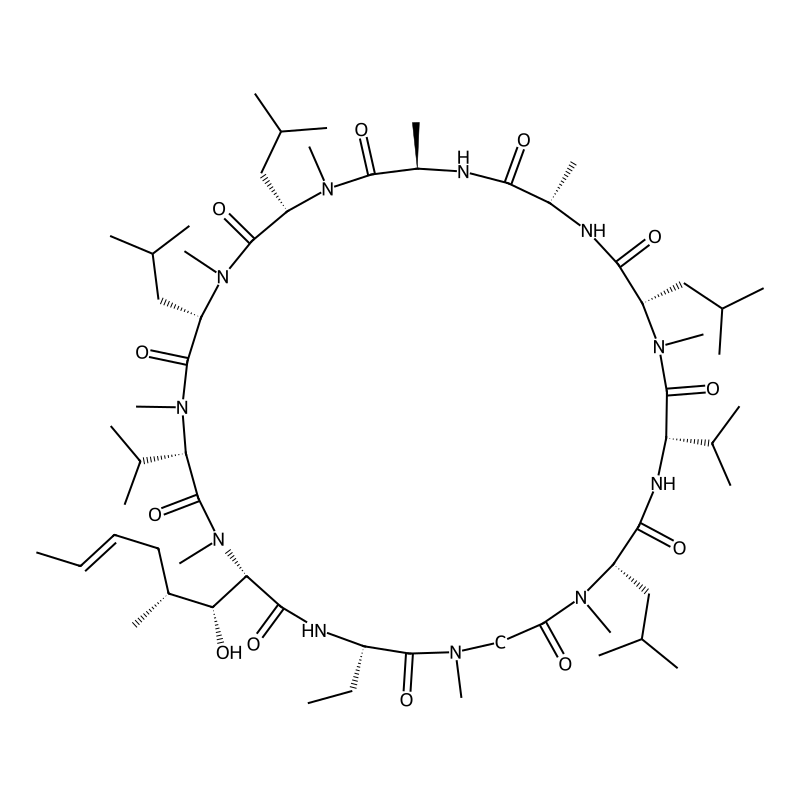

Figure 1: Chemical structure of cyclosporin A (IUPAC name: R-[R,R-(E)]-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone).

Evolution of Synthetic and Biosynthetic Understanding

CsA is biosynthesized by a nonribosomal peptide synthetase (NRPS) system, simA, and a polyketide synthase (PKS), simG, which collaborates to produce the Bmt moiety. The sim gene cluster spans 12 genes, including a cyclophilin (simC) and transporter (simD) that confer self-resistance.

Table 2: Key Biosynthetic Genes in T. inflatum

| Gene | Function | Role in CsA Biosynthesis |

|---|---|---|

| simA |

Non-Ribosomal Peptide Synthesis Overview

Non-ribosomal peptide synthetases represent a sophisticated class of multimodular enzymatic systems that orchestrate the assembly-line biosynthesis of structurally diverse peptide natural products [1]. Unlike ribosomal protein synthesis, which is constrained to the twenty standard proteinogenic amino acids, NRPS systems possess the remarkable capacity to incorporate an extensive repertoire of non-proteinogenic substrates, including D-amino acids, N-methylated residues, and unusual amino acid derivatives [1] [2]. This expanded substrate tolerance enables the production of bioactive peptides with enhanced stability, altered conformational properties, and specialized biological activities.

The fundamental mechanistic framework of NRPS-mediated biosynthesis operates through a thiol-template mechanism that bears functional similarity to fatty acid and polyketide synthase systems [3]. Central to this process is the phosphopantetheine prosthetic group, a flexible twenty-angstrom cofactor arm terminating with a reactive thiol group [4]. This prosthetic group, derived from coenzyme A, is post-translationally attached to carrier protein domains through the action of phosphopantetheinyl transferases [4] [5].

The assembly-line architecture of NRPS systems follows a modular organization principle, wherein each module is responsible for the incorporation of a single amino acid monomer into the growing peptide chain [1] [6]. This modular arrangement enables the co-linear synthesis of peptide products, where the order of modules directly corresponds to the sequence of amino acids in the final peptide [3]. The remarkable precision of this system allows for the synthesis of complex peptides with defined stereochemistry and regiospecific modifications.

Cyclosporin Synthetase Structure and Function

Multienzyme Organization

Cyclosporin synthetase represents one of the most structurally complex and functionally sophisticated NRPS systems characterized to date [7] [8]. This extraordinary multienzyme comprises a single polypeptide chain with a calculated molecular weight of 1,689,243 Da, encoded by a massive 45.8-kilobase open reading frame [9]. Experimental determination through ultracentrifugation and electrophoretic analysis reveals an apparent molecular weight ranging from 650 to 800 kDa [10] [11], with the discrepancy likely attributed to the extended conformation of the enzyme and potential proteolytic processing during purification.

The enzyme exhibits a Type A linear NRPS architecture, consisting of eleven discrete modules arranged in a co-linear fashion corresponding to the eleven amino acid residues of cyclosporin A [1]. Each module contains the requisite catalytic domains for amino acid activation, modification, and condensation, totaling at least 40 individual reaction steps throughout the complete biosynthetic cycle [12]. This remarkable complexity establishes cyclosporin synthetase as the largest integrated enzyme structure reported in biochemical literature [13].

Electron microscopic analysis reveals that native cyclosporin synthetase molecules assemble into large globular complexes with diameters of approximately 25 nanometers [14]. These complexes are composed of smaller interconnected subunits, suggesting a higher-order quaternary organization that facilitates the coordinated function of individual modules. The enzyme demonstrates remarkable structural integrity, resisting dissociation into subunits even under denaturing conditions including urea, sodium dodecyl sulfate, and β-mercaptoethanol treatment [10] [11].

Adenylation Domain Mechanisms

The adenylation domains within cyclosporin synthetase catalyze the ATP-dependent activation of amino acid substrates through a sophisticated two-step mechanism [15] [16]. The initial reaction involves the formation of an aminoacyl-adenylate intermediate through the nucleophilic attack of the amino acid carboxylate on the α-phosphate of ATP, resulting in the release of pyrophosphate and the formation of a high-energy mixed anhydride [15]. This reaction requires magnesium ions as cofactors and proceeds through a Bi Uni Uni Bi ping-pong mechanism.

The structural organization of adenylation domains comprises approximately 500 amino acid residues arranged into distinct N-terminal and C-terminal subdomains [15] [16]. The N-terminal subdomain contains the majority of the catalytic machinery, while the C-terminal subdomain functions as a mobile lid that undergoes dramatic conformational changes during catalysis. Ten conserved sequence motifs (A1 through A10) have been identified within adenylation domains, serving both structural and catalytic functions [15].

The second step of the adenylation reaction involves the thioesterification of the activated amino acid to the phosphopantetheine arm of the adjacent peptidyl carrier protein domain [15]. This transfer reaction requires a 140-degree rotation of the C-terminal subdomain, creating a dramatic domain alternation that repositions the active site for the thiolation reaction [17]. This conformational change represents a critical checkpoint in substrate channeling, ensuring proper substrate loading while preventing aberrant side reactions.

Substrate specificity within adenylation domains is determined by a defined set of amino acid residues that form the substrate-binding pocket [18] [19]. These specificity-determining residues have been mapped through crystallographic analysis and mutational studies, revealing the molecular basis for amino acid recognition and activation. The remarkable substrate tolerance of cyclosporin synthetase adenylation domains enables the incorporation of both proteinogenic and non-proteinogenic amino acids, including the unusual residue 4-methylthreonine derivative (Bmt).

Thiolation Domain Function

The thiolation domains, also designated as peptidyl carrier protein (PCP) domains, serve as the central substrate transport and intermediate storage units within the cyclosporin synthetase assembly line [20] [4]. These compact domains, typically consisting of 70 to 100 amino acid residues, adopt a characteristic four-helix bundle structure that provides a stable scaffold for the covalently attached phosphopantetheine prosthetic group [5].

The phosphopantetheine cofactor is post-translationally attached to a conserved serine residue located within the second α-helix of the thiolation domain through the action of specialized phosphopantetheinyl transferases [4]. This modification converts the inactive apo-form of the domain to the catalytically competent holo-form, enabling covalent substrate attachment and transport. The flexible nature of the phosphopantetheine arm allows for a dynamic range of motion estimated at approximately 20 angstroms, facilitating substrate delivery to multiple catalytic sites within the same module and adjacent modules.

The thiolation domains exhibit remarkable conformational flexibility, enabling them to interact productively with multiple catalytic partners during the biosynthetic cycle [21]. Fluorescence resonance energy transfer (FRET) studies have revealed that PCP domains undergo population shifts in their conformational states corresponding to specific stages of the catalytic cycle [21]. These conformational changes appear to be driven by differential binding affinities for adenylation and condensation domains, creating a directional bias that promotes forward progression through the assembly line.

Protein-protein interaction studies have identified specific recognition determinants that govern the interaction between thiolation domains and their catalytic partners [22]. These recognition elements include charged residues within the loop regions of the thiolation domain that complement corresponding surfaces on adenylation and condensation domains. The specificity of these interactions ensures proper substrate channeling while preventing non-productive cross-reactions between non-cognate domains.

Condensation Domain Activity

Condensation domains represent the peptide bond-forming engines of the cyclosporin synthetase assembly line, catalyzing the nucleophilic attack of downstream aminoacyl substrates on upstream peptidyl thioesters [23] [24]. These domains, comprising approximately 450 amino acid residues, adopt a characteristic V-shaped architecture formed by N-terminal and C-terminal subdomains that create a deep active site cleft at their interface [25].

The catalytic mechanism of condensation domains involves the general base-catalyzed nucleophilic attack of the α-amino group of the acceptor substrate on the carbonyl carbon of the donor thioester [24]. This reaction proceeds through a tetrahedral intermediate that collapses to form the peptide bond while releasing the upstream peptidyl carrier protein. The conserved histidine residue within the HHxxxDG motif serves as the catalytic base, abstracting a proton from the nucleophilic amino group to enhance its reactivity [24] [26].

Substrate gating mechanisms within condensation domains ensure the proper timing and substrate specificity of peptide bond formation [23] [25]. Structural studies have revealed that the condensation domain active site contains distinct binding pockets for donor and acceptor substrates, with the acceptor pocket exhibiting selectivity for specific amino acid side chains. A conserved arginine residue has been identified as a gatekeeper that controls substrate access to the active site, preventing premature or non-productive condensation reactions [25].

The condensation domains of cyclosporin synthetase exhibit an unusual dual functionality, with the terminal condensation domain catalyzing both the final peptide bond formation and the cyclization reaction that releases the mature cyclic peptide [1]. This cyclization mechanism involves the intramolecular nucleophilic attack of the N-terminal amino group of the linear undecapeptide on the C-terminal thioester, forming the characteristic macrocyclic structure of cyclosporin A.

N-Methyltransferase Domain Specificity

The N-methyltransferase domains within cyclosporin synthetase represent a specialized class of tailoring domains responsible for the post-translational methylation of specific amino acid residues [27] [28]. Seven of the eleven modules in cyclosporin synthetase contain integrated N-methyltransferase domains, corresponding to the seven N-methylated positions in the final cyclosporin A structure. These domains catalyze the S-adenosylmethionine-dependent transfer of methyl groups to the amide nitrogen atoms of substrate amino acids.

Photoaffinity labeling studies using radiolabeled S-adenosylmethionine have established that the N-methyltransferase domains bind their cofactor with a stoichiometry of 1:7, consistent with the presence of seven methyltransferase centers within the enzyme [29]. The binding exhibits negative cooperativity, as evidenced by curved Scatchard plots, suggesting that methylation at one site influences the affinity of other methyltransferase domains for their cofactor.

The substrate specificity of individual N-methyltransferase domains is exquisitely tuned to recognize the appropriate amino acid residue within the context of the growing peptide chain [27] [28]. Biochemical studies have demonstrated that the methyltransferase domains are unable to methylate free amino acids or amino acid adenylates, indicating that substrate recognition requires the amino acid to be covalently attached to the phosphopantetheine arm of the carrier protein domain.

Nuclear magnetic resonance and molecular modeling analyses have revealed that N-methylation is critical for maintaining the biologically active conformation of cyclosporin A [28] [30]. The methyl groups disrupt intramolecular hydrogen bonding patterns and alter the conformational flexibility of the peptide backbone, stabilizing the product-like conformation required for recognition by the acceptor site of downstream condensation domains. Desmethylated analogues of cyclosporin exhibit dramatically reduced biological activity, underscoring the importance of precise N-methylation for peptide function.

Biosynthetic Assembly Mechanisms

Initiation and Elongation Process

The biosynthetic assembly of cyclosporin A initiates with the activation and loading of D-alanine at the first module of cyclosporin synthetase [12]. Biochemical studies have unequivocally established that D-alanine at position 8 serves as the starting amino acid in the biosynthetic process, contradicting earlier models that proposed alternative initiation mechanisms [12]. This unusual initiation strategy requires the prior conversion of L-alanine to D-alanine through the action of alanine racemase, highlighting the integrated nature of the biosynthetic machinery.

The elongation process proceeds through a highly coordinated series of substrate activation, modification, and condensation reactions that occur in a processive manner [12] [31]. Each cycle of elongation involves the sequential activation of the incoming amino acid by the adenylation domain, its covalent attachment to the peptidyl carrier protein domain, optional N-methylation by the methyltransferase domain, and peptide bond formation with the growing chain through the condensation domain.

Isotopic labeling experiments have provided critical insights into the temporal organization of the assembly process [12]. The incorporation of radiolabeled amino acids and S-adenosylmethionine has revealed that N-methylation occurs post-thioesterification but prior to condensation, ensuring that methylated residues are properly incorporated into the growing peptide chain. The processivity of the system is maintained through tight coupling between individual reaction steps, preventing the premature release of intermediate products.

Kinetic analysis of the assembly process has revealed that the rate-limiting step varies depending on the specific module and substrate being processed [32]. Generally, the condensation reaction represents the slowest step in the cycle, consistent with the complex molecular recognition requirements for proper peptide bond formation. The overall efficiency of the system is enhanced through substrate channeling, which maintains high local concentrations of intermediates and minimizes diffusion-limited processes.

Peptidyl-Carrier Protein Interactions

The peptidyl carrier protein domains serve as the central communication hubs within the cyclosporin synthetase assembly line, facilitating the dynamic transfer of growing peptide intermediates between catalytic domains [33] [21]. These interactions are governed by specific protein-protein recognition mechanisms that ensure proper substrate channeling while maintaining the directionality of the biosynthetic process.

Structural studies have revealed that peptidyl carrier proteins undergo dramatic conformational changes during their interaction with different catalytic domains [21]. FRET monitoring of a complete NRPS module has demonstrated that PCP domains exhibit distinct population distributions corresponding to their association states with adenylation and condensation domains. These conformational shifts appear to be coupled to the chemical state of the covalently attached substrate, creating a molecular switch that controls domain interactions.

The recognition determinants for PCP-domain interactions have been mapped through mutagenesis studies and cross-linking experiments [22]. Key recognition elements include charged residues within the loop regions of the PCP domain that form complementary electrostatic interactions with corresponding surfaces on adenylation and condensation domains. Hydrophobic interactions also contribute to binding specificity, with the phosphopantetheine attachment site playing a critical role in proper domain orientation.

Competitive binding studies have revealed that PCP domains exhibit differential affinities for their catalytic partners depending on the modification state of the attached substrate [21]. Holo-PCP domains show enhanced affinity for adenylation domains during the thiolation reaction, while acyl-PCP intermediates preferentially interact with condensation domains. This dynamic partitioning creates a thermodynamic driving force that promotes unidirectional progression through the assembly line.

Cyclization Mechanisms

The cyclization and release of cyclosporin A from the synthetase represents a critical termination step that determines the final structure and biological activity of the product [1]. Unlike many NRPS systems that employ dedicated thioesterase domains for product release, cyclosporin synthetase utilizes specialized condensation domains to accomplish both cyclization and release functions.

The molecular mechanism of cyclization involves the intramolecular nucleophilic attack of the N-terminal amino group of the linear undecapeptide on the C-terminal thioester attached to the final peptidyl carrier protein domain [1]. This reaction requires the precise positioning of the substrate chain to enable the formation of the 33-membered macrocycle characteristic of cyclosporin A. The conformational constraints imposed by the N-methylated residues play a crucial role in pre-organizing the peptide backbone for efficient cyclization.

Two additional condensation domains are present at the N-terminal and C-terminal positions of cyclosporin synthetase, providing the catalytic machinery necessary for cyclization [1]. The model proposes that one or both of these domains recognize the complete undecapeptide as a donor substrate while positioning the N-terminal amino group as the acceptor nucleophile. This dual recognition ensures that cyclization occurs only after complete assembly of the linear precursor.

Product release studies have demonstrated that the cyclization reaction is highly efficient, with minimal formation of linear hydrolysis products [34]. The specificity of the cyclization process is enhanced by the conformational constraints imposed by the seven N-methylated residues, which restrict the conformational flexibility of the linear precursor and favor the cyclized product. Kinetic analysis indicates that cyclization is faster than hydrolysis, explaining the predominant formation of the cyclic product.

Unusual Amino Acid Biosynthesis

D-Alanine Formation via Alanine Racemase

The biosynthesis of D-alanine represents a critical prerequisite for cyclosporin A production, as this non-proteinogenic amino acid occupies position 8 in the final peptide structure and serves as the initiating residue for the assembly process [35] [36]. The conversion of L-alanine to D-alanine is catalyzed by alanine racemase, a pyridoxal 5'-phosphate-dependent enzyme that facilitates the stereochemical inversion of the amino acid substrate.

Alanine racemase from Tolypocladium inflatum represents the first enzyme of this class isolated from a eukaryotic organism [36]. The enzyme exhibits distinct structural and catalytic properties compared to its bacterial counterparts, adopting a different protein fold while maintaining the essential catalytic machinery. The molecular weight of the native enzyme is estimated between 120 and 150 kDa based on gel filtration analysis, indicating an oligomeric structure, while SDS-PAGE analysis reveals a monomer size of approximately 37 kDa [36].

The catalytic mechanism proceeds through the formation of a quinonoid intermediate following abstraction of the α-hydrogen from the L-alanine substrate [37]. The pyridoxal 5'-phosphate cofactor stabilizes the resulting carbanion through resonance delocalization, enabling reprotonation from the opposite face to generate the D-enantiomer. Kinetic analysis reveals differential affinities for the two enantiomers, with Km values of 38 mM for L-alanine and 2 mM for D-alanine, indicating preferential binding of the D-enantiomer [36].

The enzyme demonstrates remarkable catalytic promiscuity, exhibiting additional activities including retroaldol cleavage and transamination reactions [35]. This functional versatility supports the hypothesis of divergent evolution from an ancestral enzyme capable of catalyzing multiple related reactions. The evolutionary relationship to serine hydroxymethyltransferase and threonine aldolase suggests that alanine racemase represents a specialized member of this enzyme family that has evolved specific substrate recognition for alanine.

Bmt Biosynthesis via Polyketide Synthase Pathway

The biosynthesis of 4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) represents one of the most structurally complex and mechanistically sophisticated processes within the cyclosporin biosynthetic pathway [38]. This unusual amino acid contains a nine-carbon backbone derived from polyketide metabolism and requires specialized enzymatic machinery for its assembly and incorporation into the growing peptide chain.

Enzymatic studies have established that the C9-backbone of Bmt is biosynthesized as a coenzyme A thioester through a dedicated polyketide synthase pathway utilizing acetyl-CoA, malonyl-CoA, NADPH, and S-adenosylmethionine as substrates [38]. The initial building block for Bmt synthesis is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which undergoes subsequent modifications to generate the final amino acid structure.

The polyketide synthase machinery responsible for Bmt biosynthesis comprises three distinct enzymes: SimG (the core PKS), SimI, and SimJ [39]. Individual deletion studies and substrate feeding experiments have demonstrated that all three enzymes are essential for Bmt production, with SimG serving as the central polyketide synthase and SimI/SimJ functioning as accessory enzymes for intermediate processing. The pathway proceeds through processive mechanism involving tightly bound intermediates that remain enzyme-associated throughout the elongation cycle.

Critical mechanistic insights have revealed that 3-oxo-4-hexenoic acid, the condensation product of the second elongation cycle, serves as the exclusive substrate for methyl group introduction [38]. This methylation reaction is S-adenosylmethionine-dependent and occurs before subsequent elongation steps, ensuring proper structural assembly. The enzyme-bound nature of the intermediates prevents premature release and maintains pathway fidelity.

Substrate specificity studies have demonstrated that the Bmt polyketide synthase exhibits relaxed starter unit specificity, efficiently processing both crotonyl-CoA and butyryl-CoA to generate saturated and unsaturated analogs of the natural product [38]. However, methylated intermediates cannot re-enter the pathway, indicating that the post-methylation portion of the biosynthetic machinery is inaccessible to externally supplied substrates. This compartmentalization ensures pathway integrity while preventing interference from competing metabolic processes.

Genetic Regulation and Biosynthetic Gene Cluster

Genomic Organization of Biosynthetic Genes

The cyclosporin biosynthetic gene cluster represents a remarkably compact and functionally integrated genomic region that encompasses all essential genes required for cyclosporin A production [40] [41]. Computational prediction methods including SMURF and antiSMASH have identified cluster boundaries spanning between 93 to 112 kilobases and containing 10 to 22 genes depending on the prediction algorithm employed [40].

RNA-sequencing transcriptome analysis conducted under cyclosporin-inducing conditions has provided definitive experimental evidence for cluster boundaries and gene organization [40]. These studies revealed coordinated upregulation of twelve core genes during cyclosporin production, establishing a functionally coherent gene cluster that includes the central NRPS gene (SimA) along with accessory genes for substrate biosynthesis, regulation, and resistance mechanisms.

The cluster architecture exhibits typical features of fungal secondary metabolite clusters, including tight gene spacing, unidirectional transcription orientation, and co-regulation of functionally related genes [40]. Comparative genomic analysis across multiple Tolypocladium inflatum isolates has revealed remarkable conservation of the core cluster structure, supporting the essential nature of these genes for cyclosporin biosynthesis.

Phylogenetic analysis of cluster genes indicates a lineage-specific origin rather than horizontal gene transfer from bacterial or other fungal sources [40] [41]. This finding suggests that the cyclosporin biosynthetic capacity evolved independently within the Tolypocladium lineage through gene duplication, fusion events, and functional specialization of ancestral enzyme families.

bZIP-Type Transcriptional Regulation

The transcriptional regulation of cyclosporin biosynthesis is controlled by SimL, a basic leucine zipper (bZIP)-type transcription factor that serves as the pathway-specific regulatory protein [39] [42]. Gene deletion studies have demonstrated that SimL is essential for normal cyclosporin production, with deletion mutants exhibiting severely impaired biosynthetic activity. Conversely, overexpression of SimL leads to substantial increases in cyclosporin titers, confirming its positive regulatory role.

bZIP transcription factors represent a large family of DNA-binding proteins characterized by a conserved structural motif consisting of a basic DNA-binding domain and an adjacent leucine zipper dimerization domain [43] [44]. The leucine zipper forms α-helical coiled-coil structures through hydrophobic interactions between leucine residues positioned at seven-amino-acid intervals, enabling the formation of homodimers or heterodimers with other bZIP proteins.

Molecular characterization of SimL reveals typical bZIP domain architecture with conserved sequence motifs that are characteristic of fungal transcriptional regulators [39]. The DNA-binding specificity of SimL likely involves recognition of specific promoter elements within the target gene promoters, although the precise binding sequences have not been experimentally determined. RT-PCR analysis confirms that SimL expression is coordinated with other cluster genes during cyclosporin-inducing conditions.

The regulatory mechanism appears to involve direct transcriptional activation of cluster genes through SimL binding to promoter regions [42]. Competition experiments with a second transcription factor (TINF00183) demonstrated that only SimL is capable of activating cyclosporin production, indicating specificity in the regulatory network. The absence of significant orthology to known transcriptional regulators suggests that SimL represents a specialized regulatory protein that has evolved specifically for cyclosporin cluster control.

Environmental Regulation of Biosynthesis

The environmental regulation of cyclosporin biosynthesis reflects the complex ecological role of this secondary metabolite in fungal adaptation and competitive interactions [42]. Laboratory studies have demonstrated that cyclosporin production enables Tolypocladium inflatum to outcompete other fungi during co-cultivation experiments, supporting a role in chemical warfare and niche protection.

Nutrient availability and culture conditions significantly influence cyclosporin biosynthetic activity [45] [46]. Optimized fermentation studies have identified specific medium compositions and environmental parameters that maximize cyclosporin production, including controlled pH, appropriate carbon and nitrogen sources, and optimal agitation rates. These findings suggest that cyclosporin biosynthesis is tightly linked to cellular metabolic status and resource availability.

Insect pathogenesis studies have revealed that cyclosporin cluster genes, including SimL and the cluster cyclophilin, are upregulated in response to insect hemolymph [40]. This environmental induction supports the hypothesis that cyclosporin production contributes to fungal virulence against insect hosts. Gene deletion studies confirm that cyclosporin biosynthetic genes are required for optimal virulence, establishing a direct link between secondary metabolism and pathogenic capacity.

Stress response mechanisms may also contribute to cyclosporin regulation, as secondary metabolite production is frequently induced by environmental stresses including nutrient limitation, oxidative stress, and temperature fluctuations. The integration of stress signaling pathways with cluster-specific regulation likely provides a mechanism for coordinating cyclosporin production with overall cellular physiology and environmental adaptation strategies.

Purity

Physical Description

White solid; [Merck Index] White powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.92 (LogP)

Decomposition

Application

Appearance

Melting Point

148-151 °C

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (99.26%): May cause cancer [Danger Carcinogenicity];

H360 (97.52%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

For prevention of allograft rejection in adults and children ... .

Cyclosporine is indicated, usually in combination with corticosteroids, for prevention of rejection of renal, hepatic, and cardiac transplants (allografts). /Included in US product labeling/

Cyclosporine is also indicated for prevention of rejection of heart-lung and pancreatic transplants. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for CYCLOSPORIN A (13 total), please visit the HSDB record page.

Pharmacology

Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AD - Calcineurin inhibitors

L04AD01 - Ciclosporin

S - Sensory organs

S01 - Ophthalmologicals

S01X - Other ophthalmologicals

S01XA - Other ophthalmologicals

S01XA18 - Ciclosporin

Mechanism of Action

The exact mechanism of action is unknown but seems to be related to the inhibition of production and release of interleukin-2, which is a proliferative factor necessary for the induction of cytotoxic T lymphocytes in response to alloantigenic challenge, and which plays a major role in both cellular and humoral immune responses. Cyclosporine does not affect the nonspecific defense system of the most and does not cause significant myelosuppression.

The major pharmacodynamic action of cyclosporin within T cells is calcineurin inhibition. The complex cyclophilin-cyclosporin competitively binds to the Ca(2+)- & calmodulin-dependent phosphatase calcineurin which then inhibits downstream dephosphorylation & activation of NFAT(transcription factor). The greatest calcineurin inhibition is seen 1-2 hr after admin of Neoral in parallel to the highest blood concn.

Treatment of patients after organ transplantation with the immunosuppressive drug cyclosporin A (CsA) is often accompanied by impaired glucose tolerance, thus promoting the development of diabetes mellitus. ... /The authors/ show that 2-5 microM CsA diminishes glucose-induced insulin secretion of isolated mouse pancreatic islets in vitro by inhibiting glucose-stimulated oscillations of the cytoplasmic free-Ca(2+) concn [Ca(2+)](c). This effect is not due to an inhibition of calcineurin, which mediates the immunosuppressive effect of CsA, because other calcineurin inhibitors, deltamethrin & tacrolimus, did not affect the oscillations in [Ca(2+)](c) of the B-cells. The CsA-induced decr in [Ca(2+)](c) to basal values was not caused by a direct inhibition of L-type Ca(2+) channels. CsA is known to be a potent inhibitor of the mitochondrial permeability transition pore (PTP), which ... /the authors/ recently suggested to be involved in the regulation of oscillations. Consequently, CsA also inhibited the oscillations of the cell membrane potential, & it is shown that these effects could not be ascribed to cellular ATP depletion. However, the mitochondrial membrane potential Delta Psi was affected by CsA by inhibiting the oscillations in Delta Psi. ... The observed reduction in [Ca(2+)](c) could be counteracted by the K(+)(ATP) channel blocker tolbutamide, indicating that the stimulus-secretion coupling was interrupted before the closure of K(+)(ATP) channels. It is concluded that CsA alters B-cell function by inhibiting the mitochondrial PTP. This terminates the oscillatory activity that is indispensable for adequate insulin secretion. Thus, CsA acts on different targets to induce the immunosuppressive & the diabetogenic effect.

CsA increases CTGF, collagen I, & collagen III mRNA expressions in the heart. The induction of CTGF gene is mediated, at least in part, by angiotensin II.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphatases [EC:3.1.3.-]

PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

... Absorption of cyclosporine is incomplete following oral admin. The extent of absorption depends upon several variables, including the individual patient & formulation used. The elimination of cyclosporine form the blood is generally biphasic, with a terminal half-life of 5-18 hr. After iv infusion, clearance is approx 5-7 ml/min/kg in adult recipients of renal transplants, but results differ by age & patient populations. For example, clearance is slower in cardiac transplant patients & more rapid in children. The relationship between admin dose & the area under the plasma concn-vs-time curve is linear within the therapeutic range, but the intersubject variability is so large that individual monitoring is required.

Clinicians can administer cyclosporine by continuous iv infusion during the first few days after transplantation, then orally by twice-daily doses, to achieve plasma cyclosporine concns (measured by HPLC) of 75-150 ng/ml (equivalent to whole blood cyclosporine concns of 300-600 ng/ml measured by radioimmunoassay). It appears safe to maintain a trough plasma cyclosporine concn of about 75-150 ng/ml; however, this does not necessarily guarantee safety from nephrotoxicity. Because of preferential distribution of cyclosporine & its metabolites into red blood cells, blood levels are generally higher than plasma levels. When blood cyclosporine levels are 300-600 ng/ml by radioimmunoassay, cerebrospinal fluid levels range from 10-50 ng/ml. The apparent volume of distribution in children under 10 yr of age is about 35 l/kg, & in adults, 4.7 l/kg.

The elimination half-life of an oral cyclosporine dose of 350 mg is 8.9 hr; after a 1400 mg dose, the half-life is 11.9 hr. Elimination occurs predominantly by metab in the liver to form 18-25 metabolites. Metabolites of cyclosporine possess little immunosuppressive activity. Cyclosporine is extensively metabolized in the liver by cytochrome P450IIIA oxidase; however, neurotoxicity & possibly nephrotoxoicity usually correlate with raised blood levels of cyclosporine metabolites. Only 0.1% of a dose ix s excreted unchanged.

For more Absorption, Distribution and Excretion (Complete) data for CYCLOSPORIN A (7 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

Cyclosporine is distributed into breast milk. Mothers taking cyclosporine should not breast-feed their babies, because of the potential risk of serious adverse effects (e.g., hypertension, nephrotoxicity, malignancy) in the infant.

Appropriate studies performed to date in pediatric patients receiving cyclosporine for organ transplantation have not demonstrated pediatrics-specific problems that would limit the usefulness of cyclosporine in children. Cyclosporine has been used in pediatric patients 1 year of age and older receiving organ transplantations. Pediatric patients have increased clearance of cyclosporine as compared with adult patients. The safety and efficacy of cyclosporine to treat psoriasis and rheumatoid arthritis in pediatric patients have not been established.

Geriatric patients were included in the clinical trials of cyclosporine to treat rheumatoid arthritis. Geriatric patients were more likely to experience hypertension and increases in serum creatinine concentrations than were younger adult patients.

For more Drug Warnings (Complete) data for CYCLOSPORIN A (30 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Non-PVC containers & administration sets should be used to administer cyclosporine solns. ... Use of glass containers & tubing that does not contain DEHP to administer cyclosporine was recommended.

Interactions

Cyclosporine increases the volume of distribution, half-life, & renally eliminated fraction of digoxin. Cyclosporine potentiates vecuronium blockade & prolongs recovery time. Drugs with clinically established effects on cyclosporine metab are/: calcium channel blockers, Diltiazepam, Nifedipine, Verapamil, Ceftriaxone, Erythromycin, Norfloxacin, Ketoconazole, Fluconazole, Ciprofloxacin, Josamycin, Methyltestosterone, Omeprazole, Sulindac, Sex hormones, Corticosteroids, Metolazone, Acetazolamide, Alcohol, Cimetidine, Danazol, Imipenem/cilastin, Itraconazole, Oral contraceptives, Pristinamycin- Incr blood cyclosporine levels; Sulfadimidine, Phenytoin, Phenobarbital, Primidone, Carbamazepine, Rifampin, Ethambutol, Isoniazid, Quinine, Griseofulvin, Rifamycin, Warfarin, Chlorambucil- Decr blood cyclosporine levels/. /From table/

/Concurrent use with allopurinol, androgens, bromocriptine, cimetidine, clarithromycin, danazol, diltiazem, erythromycin, estrogens, fluconazole, HIV protease inhibitors, itraconazole, ketoconazole, metoclopramide, miconazole, nefazodone, nicardipine, verapamil/ may increase blood concentrations of cyclosporine by inhibiting cytochrome p450 3A enzymes, and may increase the risk of hepatotoxicity and nephrotoxicity; because of its similarity to ketoconazole, miconazole may be expected to have the same effect; although concurrent use of HIV protease inhibitors and cyclosporine have not been studied, HIV protease inhibitors are known to inhibit cytochrome p450 3A enzymes; frequent monitoring of blood cyclosporine concentrations and hepatic and renal function may be needed if these drugs are used concurrently with cyclosporine.

Concurrent use of NSAIDs, especially indomethacin, with cyclosporine may increase the risk of renal failure; concurrent administration with cyclosporine may also result in hyperkalemia; additive decreases in renal function have been reported with concurrent use of diclofenac or naproxen with cyclosporine.

For more Interactions (Complete) data for CYCLOSPORIN A (20 total), please visit the HSDB record page.

Dates

"cyclosporin". Dictionary.com Unabridged. Random House. n.d. Archived from the original on 18 November 2010. Retrieved 13 July 2011.

Laupacis A, Keown PA, Ulan RA, McKenzie N, Stiller CR (May 1982). "Cyclosporin A: a powerful immunosuppressant". Canadian Medical Association Journal. 126 (9): 1041–6. PMC 1863293. PMID 7074504.

"Search Page - Drug and Health Product Register". 23 October 2014.

"Search Page - Drug and Health Product Register". 23 October 2014.

"Neoral- cyclosporine capsule, liquid filled Neoral- cyclosporine solution". DailyMed. Retrieved 3 February 2022.

"Sandimmune- cyclosporine capsule, liquid filled Sandimmune- cyclosporine injection Sandimmune- cyclosporine solution". DailyMed. Retrieved 3 February 2022.

"Restasis- cyclosporine emulsion". DailyMed. Retrieved 3 February 2022.

World Health Organization (2009). Stuart MC, Kouimtzi M, Hill SR (eds.). WHO Model Formulary 2008. World Health Organization. p. 221. hdl:10665/44053. ISBN 9789241547659.

"Cyclosporine". The American Society of Health-System Pharmacists. Archived from the original on 17 October 2016. Retrieved 8 December 2016.

"Cyclosporine eent". The American Society of Health-System Pharmacists. Archived from the original on 13 January 2016. Retrieved 8 December 2016.

"Cyclosporine Use During Pregnancy". Drugs.com. Archived from the original on 14 September 2017. Retrieved 20 December 2016.

Matsuda S, Koyasu S (May 2000). "Mechanisms of action of cyclosporine" (PDF). Immunopharmacology. 47 (2–3): 119–25. doi:10.1016/S0162-3109(00)00192-2. PMID 10878286. Archived from the original (PDF) on 11 August 2017. Retrieved 4 March 2018.

Watts R, Clunie G, Hall F, Marshall T (2009). Rheumatology. Oxford University Press. p. 558. ISBN 978-0-19-922999-4. Archived from the original on 5 November 2017.

World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

World Health Organization (2021). World Health Organization model list of essential medicines: 22nd list (2021). Geneva: World Health Organization. hdl:10665/345533. WHO/MHP/HPS/EML/2021.02.

"The Top 300 of 2019". ClinCalc. Retrieved 16 October 2021.

"Cyclosporine - Drug Usage Statistics". ClinCalc. Retrieved 16 October 2021.

"FDA Approves First Generic of Restasis". U.S. Food and Drug Administration (FDA) (Press release). 2 February 2022. Retrieved 3 February 2022.

Reinhard T (2000). "Lokales Cyclosporin A bei Nummuli nach Keratoconjunctivitis epidemica Eine Pilotstudie - Springer". Der Ophthalmologe. 97 (11): 764–768. doi:10.1007/s003470070025. PMID 11130165. S2CID 399211.

Lee, SS; Tan, AW; Giam, YC (May 2004). "Cyclosporin in the Treatment of Severe Atopic Dermatitis: A Retrospective Study" (PDF). Annals of the Academy of Medicine, Singapore. 33 (3): 311–3. PMID 15175770.

Dijkmans, BA; van Rijthoven, AW; Goei Thè, HS; Boers, M; Cats, A (August 1992). "Cyclosporine in rheumatoid arthritis". Seminars in Arthritis and Rheumatism. 22 (1): 30–36. doi:10.1016/0049-0172(92)90046-g. PMID 1411580. Retrieved 31 May 2022 – via Elsevier Science Direct.

Lichtiger S, Present DH, Kornbluth A, Gelernt I, Bauer J, Galler G, Michelassi F, Hanauer S (June 1994). "Cyclosporine in severe ulcerative colitis refractory to steroid therapy". The New England Journal of Medicine. 330 (26): 1841–5. doi:10.1056/NEJM199406303302601. PMID 8196726.

Naesens M, Kuypers DR, Sarwal M (February 2009). "Calcineurin inhibitor nephrotoxicity" (PDF). Clinical Journal of the American Society of Nephrology. 4 (2): 481–508. doi:10.2215/CJN.04800908. PMID 19218475.

Robert N, Wong GW, Wright JM (January 2010). "Effect of cyclosporine on blood pressure". Cochrane Database of Systematic Reviews (1): CD007893. doi:10.1002/14651858.CD007893.pub2. PMID 20091657.

Lin H, Rocher LL, McQuillan MA, Schmaltz S, Palella TD, Fox IH (February 1990). "Cyclosporine-induced hyperuricemia and gout". The New England Journal of Medicine. 322 (5): 334–6. doi:10.1056/NEJM199002013220514. PMID 2296276.

Agents Classified by the IARC Monographs, Volumes 1–110 Archived 25 October 2011 at the Wayback Machine

Humans, IARC Working Group on the Evaluation of Carcinogenic Risk to (2012). Ciclosporin. International Agency for Research on Cancer.

Ganong WF (2005). "27". Review of medical physiology (22nd ed.). New York: McGraw-Hill Medical. p. 530. ISBN 978-0-07-144040-0.

Mott JL, Zhang D, Freeman JC, Mikolajczak P, Chang SW, Zassenhaus HP (July 2004). "Cardiac disease due to random mitochondrial DNA mutations is prevented by cyclosporin A". Biochemical and Biophysical Research Communications. 319 (4): 1210–5. doi:10.1016/j.bbrc.2004.05.104. PMID 15194495.

Youn TJ, Piao H, Kwon JS, Choi SY, Kim HS, Park DG, Kim DW, Kim YG, Cho MC (December 2002). "Effects of the calcineurin dependent signaling pathway inhibition by cyclosporin A on early and late cardiac remodeling following myocardial infarction". European Journal of Heart Failure. 4 (6): 713–8. doi:10.1016/S1388-9842(02)00120-4. PMID 12453541. S2CID 9181082.

Handschumacher RE, Harding MW, Rice J, Drugge RJ, Speicher DW (November 1984). "Cyclophilin: a specific cytosolic binding protein for cyclosporin A". Science. 226 (4674): 544–7. Bibcode:1984Sci...226..544H. doi:10.1126/science.6238408. PMID 6238408.

Elrod JW, Wong R, Mishra S, Vagnozzi RJ, Sakthievel B, Goonasekera SA, Karch J, Gabel S, Farber J, Force T, Brown JH, Murphy E, Molkentin JD (October 2010). "Cyclophilin D controls mitochondrial pore-dependent Ca(2+) exchange, metabolic flexibility, and propensity for heart failure in mice". Journal of Clinical Investigation. 120 (10): 3680–7. doi:10.1172/JCI43171. PMC 2947235. PMID 20890047.

Briston T, Selwood DL, Szabadkai G, Duchen MR (January 2019). "Mitochondrial Permeability Transition: A Molecular Lesion with Multiple Drug Targets" (PDF). Trends in Pharmacological Sciences. 40 (1): 50–70. doi:10.1016/j.tips.2018.11.004. PMID 30527591. S2CID 54470812.

Morciano G, Giorgi C, Bonora M, Punzetti S, Pavasini R, Wieckowski MR, Campo G, Pinton P (January 2015). "Molecular identity of the mitochondrial permeability transition pore and its role in ischemia-reperfusion injury". Journal of Molecular and Cellular Cardiology. 78: 142–53. doi:10.1016/j.yjmcc.2014.08.015. hdl:11392/2149014. PMID 25172387.

Zorov DB, Juhaszova M, Sollott SJ (July 2014). "Mitochondrial reactive oxygen species (ROS) and ROS-induced ROS release". Physiological Reviews. 94 (3): 909–50. doi:10.1152/physrev.00026.2013. PMC 4101632. PMID 24987008.

Borel JF (June 2002). "History of the discovery of cyclosporin and of its early pharmacological development". Wiener Klinische Wochenschrift. 114 (12): 433–7. PMID 12422576.

Some sources list the fungus under an alternative species name Hypocladium inflatum gams such as Pritchard and Sneader in 2005:

* Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.

* Sneader W (23 June 2005). "Ciclosporin". Drug Discovery — A History. John Wiley & Sons. pp. 298–299. ISBN 978-0-471-89979-2.

However, the name, "Beauveria nivea", also appears in several other articles including in a 2001 online publication by Harriet Upton entitled "Origin of drugs in current use: the cyclosporin story Archived 2005-03-08 at the Wayback Machine" (retrieved 19 June 2005). Mark Plotkin states in his book Medicine Quest, Penguin Books 2001, pages 46-47, that in 1996 mycology researcher Kathie Hodge found Archived 10 March 2006 at the Wayback Machine that it is in fact a species of Cordyceps.

Wang CP, Hartman NR, Venkataramanan R, Jardine I, Lin FT, Knapp JE, Starzl TE, Burckart GJ (1989). "Isolation of 10 cyclosporine metabolites from human bile". Drug Metabolism and Disposition. 17 (3): 292–6. PMC 3154783. PMID 2568911.

Copeland KR, Yatscoff RW, McKenna RM (February 1990). "Immunosuppressive activity of cyclosporine metabolites compared and characterized by mass spectroscopy and nuclear magnetic resonance". Clinical Chemistry. 36 (2): 225–9. doi:10.1093/clinchem/36.2.225. PMID 2137384.

Lawen A (October 2015). "Biosynthesis of cyclosporins and other natural peptidyl prolyl cis/trans isomerase inhibitors". Biochimica et Biophysica Acta (BBA) - General Subjects. 1850 (10): 2111–20. doi:10.1016/j.bbagen.2014.12.009. PMID 25497210.

Dittmann J, Wenger RM, Kleinkauf H, Lawen A (January 1994). "Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor". Journal of Biological Chemistry. 269 (4): 2841–6. doi:10.1016/S0021-9258(17)42019-9. PMID 8300618.

Hoppert M, Gentzsch C, Schörgendorfer K (October 2001). "Structure and localization of cyclosporin synthetase, the key enzyme of cyclosporin biosynthesis in Tolypocladium inflatum" (PDF). Archives of Microbiology. 176 (4): 285–93. doi:10.1007/s002030100324. PMID 11685373. S2CID 33075098.[permanent dead link]

Dewick, P. (2001) Medicinal Natural Products. John Wiley & Sons, Ltd. 2nd ed.

Yang X, Feng P, Yin Y, Bushley K, Spatafora JW, Wang C (October 2018). "Tolypocladium inflatum Benefits Fungal Adaptation to the Environment". mBio. 9 (5). doi:10.1128/mBio.01211-18. PMC 6168864. PMID 30279281.

Bushley KE, Raja R, Jaiswal P, Cumbie JS, Nonogaki M, Boyd AE, Owensby CA, Knaus BJ, Elser J, Miller D, Di Y, McPhail KL, Spatafora JW (June 2013). "The genome of tolypocladium inflatum: evolution, organization, and expression of the cyclosporin biosynthetic gene cluster". PLOS Genetics. 9 (6): e1003496. doi:10.1371/journal.pgen.1003496. PMC 3688495. PMID 23818858.

Xu L, Li Y, Biggins JB, Bowman BR, Verdine GL, Gloer JB, Alspaugh JA, Bills GF (March 2018). "Identification of cyclosporin C from Amphichorda felina using a Cryptococcus neoformans differential temperature sensitivity assay". Applied Microbiology and Biotechnology. 102 (5): 2337–2350. doi:10.1007/s00253-018-8792-0. PMC 5942556. PMID 29396588.

di Salvo ML, Florio R, Paiardini A, Vivoli M, D'Aguanno S, Contestabile R (January 2013). "Alanine racemase from Tolypocladium inflatum: a key PLP-dependent enzyme in cyclosporin biosynthesis and a model of catalytic promiscuity". Archives of Biochemistry and Biophysics. 529 (2): 55–65. doi:10.1016/j.abb.2012.11.011. PMID 23219598.

Borel JF, Kis ZL, Beveridge T (1995). "The history of the discovery and development of Cyclosporin (Sandimmune)". In Merluzzi VJ, Adams J (eds.). The search for anti-inflammatory drugs case histories from concept to clinic. Boston: Birkhäuser. pp. 27–63. ISBN 978-1-4615-9846-6. Archived from the original on 5 November 2017.

Cheng, Myra (2013). "Hartmann Stahelin (1925-2011) and the contested history of cyclosporin A". Clinical Transplantation. 27 (3): 326–329. doi:10.1111/ctr.12072. PMID 23331048. S2CID 39502677.

Borel JF, Feurer C, Gubler HU, Stähelin H (July 1976). "Biological effects of cyclosporin A: a new antilymphocytic agent". Agents and Actions. 6 (4): 468–75. doi:10.1007/bf01973261. PMID 8969. S2CID 2862779.

Rüegger A, Kuhn M, Lichti H, Loosli HR, Huguenin R, Quiquerez C, von Wartburg A (1976). "[Cyclosporin A, a Peptide Metabolite from Trichoderma polysporum (Link ex Pers.) Rifai, with a remarkable immunosuppressive activity]" [Cyclosporin A, a Peptide Metabolite from Trichoderma polysporum (Link ex Pers.) Rifai, with a remarkable immunosuppressive activity]. Helvetica Chimica Acta (in German). 59 (4): 1075–92. doi:10.1002/hlca.19760590412. PMID 950308.

Heusler K, Pletscher A (June 2001). "The controversial early history of cyclosporin". Swiss Medical Weekly. 131 (21–22): 299–302. PMID 11584691. Archived from the original on 2 September 2017. Retrieved 10 January 2019.

Calne RY, White DJ, Thiru S, Evans DB, McMaster P, Dunn DC, Craddock GN, Pentlow BD, Rolles K (1978). "Cyclosporin A in patients receiving renal allografts from cadaver donors". The Lancet. 2 (8104–5): 1323–7. doi:10.1016/S0140-6736(78)91970-0. PMID 82836. S2CID 10731038.

Starzl TE, Klintmalm GB, Porter KA, Iwatsuki S, Schröter GP (July 1981). "Liver transplantation with use of cyclosporin a and prednisone". The New England Journal of Medicine. 305 (5): 266–9. doi:10.1056/NEJM198107303050507. PMC 2772056. PMID 7017414.

Kolata G (September 1983). "FDA speeds approval of cyclosporin". Science. 221 (4617): 1273. Bibcode:1983Sci...221.1273K. doi:10.1126/science.221.4617.1273-a. PMID 17776314. On 2 September (1983), the Food and Drug Administration approved cyclosporin, a new drug that suppresses the immune system.

Gottesman J (20 March 1988). "Milestones in Cardiac Care". Los Angeles Times. Archived from the original on 26 February 2017.

"First Successful Pediatric Heart Transplant [9 June 1984]". Columbia University Medical Center, Dept. of Surgery, Cardiac Transplant Program. Archived from the original on 1 March 2017. It [cyclosporine] gained FDA approval at the end of 1983, ...

"Drugs@FDA: FDA Approved Drug Products [Click on "Approval Date(s) and History]". United States Food and Drug Administration. Archived from the original on 1 March 2017. Drug Name(s): Sandimmune (Cyclosporine), Company: Novartis, Action Date: 11/14/1983, Action Type: Approval, Submission Classification: Type 1 - New Molecular Entity, Review Priority: Priority

"Guidelines on the Use of International Nonproprietary Names (INNs) for Pharmaceutical Substances". World Health Organization. 1997. To facilitate the translation and pronunciation of INN, "f" should be used instead of "ph", "t" instead of "th", "e" instead of "ae" or "oe", and "i" instead of "y"; the use of the letters "h" and "k" should be avoided.[dead link]